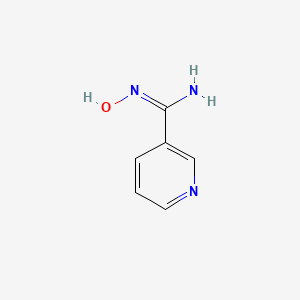
3-Pyridylamidoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridylamidoxime, also known as N-Hydroxynicotinamidine, is an organic compound with the molecular formula C6H7N3O. It is characterized by the presence of a pyridine ring and an amidoxime functional group. This compound has garnered interest due to its versatile applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pyridylamidoxime can be synthesized through the reaction between hydroxylamine hydrochloride, sodium hydroxide, and 3-cyanopyridine dissolved in ethanol . The reaction typically proceeds under mild conditions, with the hydroxylamine hydrochloride acting as the source of the amidoxime group.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridylamidoxime undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding nitrile oxides.
Reduction: Formation of amines.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted pyridines with various functional groups.
Scientific Research Applications
3-Pyridylamidoxime has diverse applications in scientific research, including:
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Pyridylamidoxime involves its interaction with molecular targets, such as enzymes and receptors. The amidoxime group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity. The pyridine ring can engage in π-π interactions and other non-covalent interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
- N-Hydroxy-3-pyridinecarboximidamide
- N-Hydroxynicotinamidine
- 3-Pyridinecarboximidamide
Comparison: 3-Pyridylamidoxime is unique due to its specific substitution pattern on the pyridine ring and the presence of the amidoxime group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the hydroxylamine moiety in this compound allows for unique coordination chemistry and potential therapeutic applications .
Properties
CAS No. |
849833-59-6 |
|---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H,(H2,7,9) |
InChI Key |
AQBMQGDKWIPBRF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N\O)/N |
Canonical SMILES |
C1=CC(=CN=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11727688.png)
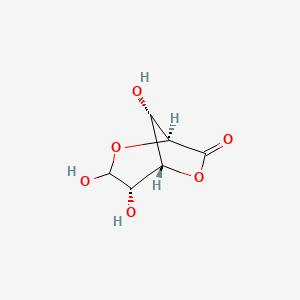
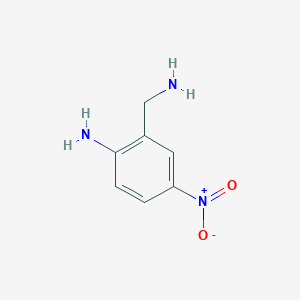
![N-[(3,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11727701.png)
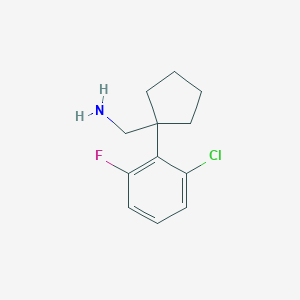
![N-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B11727708.png)
![2-(Aminomethyl)oxazolo[4,5-c]pyridine](/img/structure/B11727714.png)
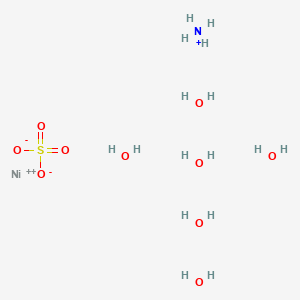
![(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11727732.png)
![(2E)-2-[(carbamothioylamino)imino]acetic acid](/img/structure/B11727734.png)
![benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727740.png)
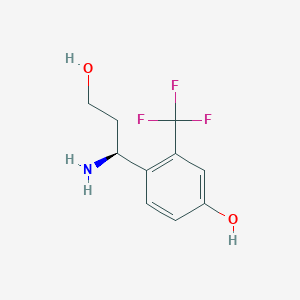

![1-{2-[4-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine](/img/structure/B11727763.png)
